molecular formula C13H12ClN3O3S2 B2405671 Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-11-5

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2405671
CAS No.: 392318-11-5
M. Wt: 357.83
InChI Key: VNMZJJHXFHSIOH-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorobenzamido group and at position 2 with a thio-linked ethyl acetate moiety. The 2-chloro substituent on the benzamido group introduces steric and electronic effects that influence its physicochemical and biological properties. This compound is part of a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their antimicrobial, antifungal, and antitumor activities .

Properties

IUPAC Name

ethyl 2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZJJHXFHSIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a chlorinated benzoyl chloride derivative under basic conditions.

    Introduction of the Ethyl Ester Group: The resulting thiadiazole intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to introduce the ethyl ester group.

    Final Product Formation: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride to form the desired compound, this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorobenzamido group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

Antitumor Activity

Numerous studies have investigated the antitumor potential of ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Ovarian Cancer (SKOV-3 Cells) : The compound demonstrated an IC50 value of approximately 19.5 μM, indicating potent inhibitory effects on cell proliferation and inducing apoptosis through mechanisms involving cell cycle arrest and apoptosis pathways .
  • Leukemia (HL-60 Cells) : Preliminary investigations suggest that the compound also exhibits activity against HL-60 cells, although specific IC50 values were not reported .

Biochemical Pathways

  • The compound targets the enzyme UDP-N-acetylmuramate/L-alanine ligase, disrupting peptidoglycan biosynthesis in bacterial cells. This leads to weakened cell walls and ultimately results in cell lysis .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Route

  • Preparation of Thiadiazole Derivative : The starting material is synthesized from thiosemicarbazide and carbon disulfide.
  • Formation of Ethyl Thiadiazole Derivative : The thiol is reacted with ethyl bromoacetate in the presence of a base.
  • Aroylation : The resulting compound is treated with aroyl chlorides under basic conditions to yield the target compound .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique properties conferred by different substituents on the thiadiazole ring.

Compound NameStructure FeaturesBiological Activity
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetateContains methoxy groupStrong antitumor activity against SKOV-3 cells
Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetateContains chlorobenzamido groupSimilar biological activity with variations in potency
Ethyl 2-(5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetateContains benzamido groupExplored for therapeutic applications with different profiles

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes involved in bacterial metabolism. The compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzamido Group

The benzamido group at position 5 of the thiadiazole ring is a critical determinant of bioactivity. Key analogs include:

Compound Name Substituent on Benzamido Key Properties/Activities Reference ID
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-methoxy Low cytotoxic activity (<10% inhibition against A549, HEPG2, MCF7 cell lines); tested for antitumor potential
Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (4l) 3-chloro Synthesized as part of a glycosylated thiadiazole series; melting point 178–180°C; structural data (IR, NMR) reported
Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate 4-fluoro Commercial availability (CAS 329698-71-7); potential intermediate for antifungal/antitumor agents
Target Compound : Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate 2-chloro Expected enhanced electronic effects due to electron-withdrawing Cl group; potential for improved antifungal activity compared to 4-substituted analogs N/A

Key Observations :

  • Electronic Effects : The 2-chloro substituent (electron-withdrawing) may enhance electrophilicity and binding to biological targets compared to electron-donating groups like 4-methoxy .

Core Heterocycle Modifications

Replacement of the thiadiazole ring with oxadiazole or pyran derivatives alters bioactivity and stability:

Compound Name Core Heterocycle Key Properties/Activities Reference ID
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate (3) 1,3,4-oxadiazole Synthesized via reaction with ethyl chloroacetate; characterized by FT-IR (C=O at 1743 cm⁻¹)
Glycosylated thiadiazole derivatives (e.g., compound 4l) Thiadiazole + pyran Demonstrated synthesis feasibility; potential for enhanced solubility due to glycosylation

Key Observations :

  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives generally exhibit stronger antimicrobial activity due to sulfur's electronegativity, whereas oxadiazoles may prioritize antioxidant properties .
  • Glycosylation : Addition of sugar moieties (e.g., in compound 4l) improves water solubility, a critical factor for drug delivery .

Thio-Linked Side Chain Variations

The ethyl acetate group at position 2 can be replaced with alkyl or aryl thioethers:

Compound Name Thio-Linked Group Melting Point (°C) Yield (%) Bioactivity Context Reference ID
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-chlorobenzyl 132–134 74 Antifungal/antibacterial screening
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) ethylthio 168–170 78 Structural diversity in phenoxy analogs

Key Observations :

  • Ethyl Acetate vs.
  • Melting Points : Bulky substituents (e.g., benzyl) reduce melting points (133–135°C for 5h) compared to smaller groups (168–170°C for 5g), reflecting differences in crystallinity .

Antifungal Potential

  • Ergosterol Inhibition : Thiadiazole derivatives with chloro substituents (e.g., 2-chloro, 3-chloro) show promise in inhibiting ergosterol biosynthesis in Candida species, a mechanism critical for antifungal activity .
  • Comparative Efficacy : The 2-chloro analog may exhibit stronger binding to fungal cytochrome P450 enzymes than 4-fluoro or 4-methoxy analogs due to its electron-withdrawing nature .

Antitumor Screening

  • Cytotoxicity : While the 4-methoxy analog (compound 44) showed low activity, chloro-substituted derivatives (e.g., 3-chloro in 4l) are under investigation for enhanced cytotoxicity via apoptosis induction .

Biological Activity

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole derivatives with appropriate benzoyl chlorides. The general synthetic route is outlined as follows:

  • Preparation of 5-amino-1,3,4-thiadiazole : This is achieved through the reaction of thiosemicarbazide with carbon disulfide in ethanol.
  • Formation of Ethyl Thioacetate : The thiadiazole compound is then reacted with ethyl bromoacetate in the presence of potassium hydroxide to yield ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate.
  • Chlorobenzamide Substitution : The final step involves the introduction of the 2-chlorobenzamide moiety to form the target compound.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetates against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5cSKOV-312.5Apoptosis
5fHL-6010.0Apoptosis
5hMCF-7Not ActiveHydrolysis

The compounds exhibited significant antiproliferative effects against ovarian (SKOV-3) and leukemia (HL-60) cell lines. Notably, compound 5f demonstrated cytotoxicity through apoptosis mechanisms as evidenced by AO/EB staining assays .

2.2 Other Biological Activities

Beyond anticancer properties, derivatives of thiadiazoles have shown a range of biological activities:

  • Antibacterial and Antifungal Activities : Several studies have reported that thiadiazole derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal properties against various fungal strains .
  • Anti-inflammatory and Analgesic Effects : Thiadiazole compounds have been studied for their ability to inhibit inflammatory pathways and provide analgesic effects in animal models .

Case Study 1: Anticancer Properties

A study conducted on a series of thiadiazole derivatives demonstrated that specific substitutions on the thiadiazole ring could enhance anticancer activity. Compounds similar to ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate were tested against multiple cancer cell lines (MCF-7, A549), revealing a correlation between structural modifications and increased cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, various thiadiazole derivatives were synthesized and evaluated against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that these compounds could serve as potential leads for developing new antibiotics due to their effective inhibition at low concentrations .

4. Conclusion

This compound represents a promising candidate in medicinal chemistry with notable antitumor and antimicrobial properties. Ongoing research is essential to further understand its mechanisms and optimize its efficacy for therapeutic applications.

Q & A

Q. What are the established synthetic routes for Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides are cyclized with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates .

S-Alkylation : The intermediate is alkylated with ethyl chloroacetate under basic conditions (e.g., sodium ethoxide in ethanol) to introduce the thioacetate moiety .

  • Key Parameters :
  • Reagent Ratios : Stoichiometric excess of alkylating agents (e.g., ethyl chloroacetate) improves yield .
  • Reaction Time : Microwave irradiation (4–10 minutes) significantly reduces time compared to conventional reflux (3–7 hours) .
  • Temperature : Optimal yields are achieved at 60–80°C for reflux or controlled microwave conditions .

Q. How is the structural integrity of this compound confirmed through spectroscopic and analytical methods?

  • Methodological Answer : A multi-technique approach is employed:
  • 1H NMR : Assigns proton environments (e.g., δ 4.78 ppm for CH2 in thioacetate groups; δ 7.34 ppm for NH2) .
  • Elemental Analysis : Validates C, H, N, S content (e.g., C: 42.57%, N: 18.05%) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 311) .

Q. What are the solubility properties and stability considerations under various storage conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and ethanol; insoluble in water .
  • Stability :
  • Store at –20°C under inert gas (N2/Ar) to prevent oxidation of thiol groups .
  • Avoid prolonged exposure to light or humidity to minimize hydrolysis of ester/amide bonds .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields and purity when scaling up synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) and improves yield by 15–20% compared to reflux .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .
  • Catalyst Screening : Bases like KOH or NaOEt enhance nucleophilic substitution efficiency during alkylation .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Resolves ambiguities in overlapping proton signals (e.g., differentiating aromatic protons from NH2 groups) .
  • X-ray Crystallography : Provides definitive proof of molecular geometry for crystalline derivatives (e.g., bond angles in thiadiazole rings) .
  • Comparative Analysis : Cross-check experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What methodologies guide the design of analogues with modified biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace the 2-chlorobenzamido group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., isobutyl) to alter bioactivity .
  • Scaffold Hybridization : Fuse the thiadiazole core with benzothiazole or triazole moieties to enhance target selectivity .
  • Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., antiproliferative IC50) to correlate substituent effects with potency .

Q. How can in silico predictions of pharmacological activity be validated experimentally?

  • Methodological Answer :
  • PASS Software : Predicts antiproliferative/anticonvulsant activity based on structural motifs .
  • In Vitro Assays :
  • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Electroshock Models : Evaluates anticonvulsant efficacy in murine models .
  • Docking Studies : Validate predicted protein interactions (e.g., binding to GABA receptors) using AutoDock Vina .

Q. What analytical approaches differentiate between isomeric byproducts in synthesis?

  • Methodological Answer :
  • HPLC-MS : Separates isomers via reversed-phase C18 columns and identifies mass differences .
  • TLC with Iodine Staining : Visualizes spots under UV254 nm; Rf values distinguish regioisomers .
  • Vibrational Spectroscopy : IR peaks at 750–800 cm⁻¹ indicate cis vs. trans configurations in amide bonds .

Q. How is the compound’s metabolic stability assessed in biological matrices?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with rat/human microsomes; monitor degradation via LC-MS/MS over 60 minutes .
  • Plasma Stability Tests : Measure hydrolysis in human plasma (37°C, pH 7.4) to evaluate esterase susceptibility .

Q. What computational tools predict binding affinities with target proteins?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., using GROMACS) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modification .

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